(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid (CAS 21461-84-7) is a high-purity chiral lactone that serves a dual role in advanced procurement: as a highly efficient chiral building block for organic synthesis and as a second-generation, reversible inhibitor of proline dehydrogenase (PRODH) [1]. In synthetic workflows, it provides an oxygen-heterocycle alternative to L-pyroglutamic acid, enabling the construction of complex chiral architectures—such as municatacin analogs and water-soluble silver(I) complexes—without the overhead of nitrogen protecting groups . In metabolic and cancer research, it is procured under the name 'S-5-oxo' to selectively block PRODH-mediated mitochondrial ATP production and reactive oxygen species (ROS) generation, offering precise functional control over the proline-glutamine metabolic axis[1].
Substituting (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid with cheaper in-class analogs or first-generation inhibitors compromises both synthetic efficiency and assay validity. In chemical manufacturing, replacing this lactone with L-pyroglutamic acid introduces a reactive secondary lactam amine that necessitates at least two additional synthetic steps for protection and deprotection, significantly reducing overall atom economy and yield . In biochemical assays, substituting it with the first-generation inhibitor tetrahydro-2-furoic acid (THFA) leads to off-target suppression of general mitochondrial respiration[2], while using irreversible suicide inhibitors like N-propargylglycine (N-PPG) triggers mitochondrial unfolded protein responses and the complete degradation of the PRODH protein [1]. Furthermore, procuring the racemic mixture (CAS 1738-08-5) is unviable for both enzymatic assays and enantioselective synthesis, as the target applications strictly require the (S)-configuration to mimic the natural stereocenter of L-proline [1].
When evaluating PRODH inhibitors for metabolic assays, maintaining the structural integrity of the target protein is often critical. S-5-oxo acts as a purely functional, reversible inhibitor. Confocal imaging and Western blotting of ZR-75-1 breast cancer cells exposed to 5 mmol/L of inhibitor over 72 hours demonstrated that S-5-oxo maintains stable PRODH protein levels. In contrast, the suicide inhibitor N-propargylglycine (N-PPG) induces selective and complete decay of the PRODH protein within 24 hours, triggering a mitochondrial unfolded protein response[1].
| Evidence Dimension | PRODH protein decay at 24 hours (5 mmol/L exposure) |
| Target Compound Data | Maintains stable PRODH protein levels (purely functional reversible inhibition) |
| Comparator Or Baseline | N-propargylglycine (N-PPG): Induces selective and complete decay of PRODH protein |
| Quantified Difference | 100% preservation of target protein structure vs. complete target degradation |
| Conditions | Confocal imaging and Western blotting in ZR-75-1 breast cancer cells over 72 hours |
Procuring S-5-oxo is essential for metabolic assays where researchers must isolate enzymatic inhibition from protein degradation and mitochondrial stress responses.
First-generation PRODH inhibitors often suffer from poor specificity, confounding bioenergetic readouts. High-resolution respirometry in isolated mouse mitochondria revealed that the first-generation inhibitor tetrahydro-2-furoic acid (THFA) causes a broad, dose-dependent decrease in baseline LEAK and OXPHOS respiration. As a second-generation inhibitor, S-5-oxo (at 10 mM) selectively abolishes proline-induced ubiquinone reduction without causing non-specific respiratory chain uncoupling [1].
| Evidence Dimension | Impact on baseline LEAK and OXPHOS respiration |
| Target Compound Data | No significant dose-dependent decrease in general LEAK/OXPHOS (highly specific to proline oxidation) |
| Comparator Or Baseline | Tetrahydro-2-furoic acid (THFA): Exhibits broad dose-dependent decreases in LEAK and OXPHOS |
| Quantified Difference | Elimination of non-specific respiratory chain uncoupling |
| Conditions | High-resolution respirometry (NextGen-O2k) in isolated mouse mitochondria |
As a highly specific second-generation inhibitor, S-5-oxo prevents confounding off-target effects on general mitochondrial respiration, ensuring accurate data in substrate-level phosphorylation studies.
For industrial and laboratory-scale chiral synthesis, the choice of starting material dictates process efficiency. While L-pyroglutamic acid is a cheaper structural analog, its secondary lactam amine requires Boc or Cbz protection prior to C2-functionalization, followed by a downstream deprotection step. The lactone core of (S)-5-oxo-2-tetrahydrofurancarboxylic acid is non-nucleophilic under standard coupling conditions, eliminating the need for these protecting group manipulations .
| Evidence Dimension | Required protection/deprotection steps for C2-functionalization |
| Target Compound Data | 0 steps (lactone oxygen is non-nucleophilic) |
| Comparator Or Baseline | L-Pyroglutamic acid: Requires at least 2 steps (amine protection and deprotection) |
| Quantified Difference | Reduction of 2 synthetic steps per functionalization cycle |
| Conditions | Standard multi-step chiral synthesis (e.g., preparation of municatacin analogs) |
Replacing L-pyroglutamic acid with this oxygen-heterocycle improves overall synthetic yield, reduces reagent overhead, and shortens manufacturing timelines.
Both PRODH inhibition and enantioselective synthesis rely heavily on the exact 3D spatial arrangement of the molecule. The (S)-enantiomer perfectly mimics the natural (S)-stereocenter of L-proline for PRODH active site binding. Procuring the racemic mixture (CAS 1738-08-5) introduces 50% of the inactive or competitively interfering (R)-enantiomer, which halves the effective concentration of the active inhibitor and introduces off-target competitive dynamics in kinetic modeling [1].
| Evidence Dimension | Enzyme active site binding affinity and mimicry |
| Target Compound Data | (S)-enantiomer perfectly mimics the natural (S)-stereocenter of L-proline |
| Comparator Or Baseline | Racemic mixture (CAS 1738-08-5): Contains 50% inactive or interfering (R)-enantiomer |
| Quantified Difference | 2x effective concentration of the active inhibitor; elimination of stereoisomeric interference |
| Conditions | Crystallographic binding models and PRODH enzymatic assays |
Procuring the >98% ee (S)-enantiomer is strictly required to achieve reproducible kinetic data and avoid the off-target effects associated with racemic mixtures.
Because it inhibits proline dehydrogenase without causing targeted protein decay, S-5-oxo is the optimal choice for studying synthetic lethal interactions—such as combining PRODH inhibition with glutaminase (GLS1) inhibitors or p53 upregulation. It allows researchers to maintain the physical presence of the PRODH enzyme, which is necessary for experimental validity in complex metabolic pathway modeling [1].
Its high specificity as a second-generation inhibitor makes it the preferred reagent for isolating proline-driven electron transport chain fueling. It is heavily utilized to study Complex III and IV proton pumping under Complex I inhibition, completely avoiding the off-target OXPHOS suppression seen with first-generation inhibitors like THFA [2].
As a chiral building block, its lactone core avoids the amine-protection steps required when using L-pyroglutamic acid. It is procured for the streamlined, multi-step synthesis of complex molecules, including municatacin analogs, phosphatidylinositol 3,5-bisphosphate, and water-soluble silver(I) antimicrobial complexes.
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